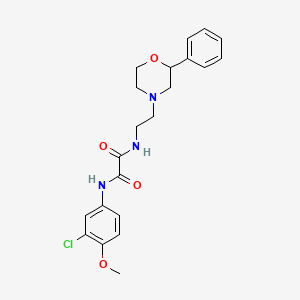
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPO is a chelating agent that can selectively bind to metal ions, making it useful in the extraction and separation of rare earth elements from ores. It also has potential applications in nuclear waste management and as a radioprotective agent.
科学的研究の応用
Polymer Applications
A novel cationic polymer, synthesized through free-radical polymerization and subsequent quaternization, demonstrates a unique light-switchable feature from cationic to zwitterionic form. This polymer's ability to condense and release double-strand DNA upon light irradiation and switch antibacterial activity showcases its potential in biotechnology and material science (Sobolčiak et al., 2013).
Environmental Science
In environmental science, the photoassisted Fenton reaction has been explored for the complete oxidation of organic contaminants in water. This method demonstrates a mild and effective remedy for diluting pesticide wastes by achieving rapid decomposition and mineralization of harmful substances into less hazardous forms (Pignatello & Sun, 1995).
Organic Chemistry
Organic chemistry explores the synthesis of di- and mono-oxalamides through novel synthetic approaches. One such approach involves the classical Meinwald rearrangement and a new rearrangement sequence, demonstrating an operationally simple and high-yielding methodology for producing these compounds (Mamedov et al., 2016).
Electrophilic Boronation
The study on electrophilic boronation of a benzyl ketone, resulting in the synthesis of specific boron heterocycles, highlights the potential for creating new compounds with unique properties. These findings have implications for further research in the development of novel boron-containing organic molecules (Arcus et al., 1993).
Adsorption and Mobility in Soil
Research on the adsorption and mobility of chloroacetamide herbicides in soil, influenced by wheat straw and irrigation, offers insights into environmental behavior and efficacy of these compounds in agricultural settings. This knowledge is crucial for optimizing herbicide application and minimizing environmental impact (Banks & Robinson, 1986).
作用機序
Target of Action
Compounds with similar structures have been involved in the development of a (2a) and a (3) adenosine receptor antagonists . These receptors play a crucial role in various physiological processes, including neurotransmission and inflammation.
Mode of Action
It’s worth noting that similar compounds inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound might interact with its targets by inhibiting certain enzymatic reactions, leading to changes in neurotransmitter levels.
Biochemical Pathways
Given its potential role as a monoamine oxidase inhibitor , it could affect pathways related to neurotransmitter metabolism. This could have downstream effects on neural signaling and potentially influence mood and behavior.
Result of Action
If it acts as a monoamine oxidase inhibitor , it could potentially increase the levels of certain neurotransmitters in the brain, leading to changes in neural signaling.
特性
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-18-8-7-16(13-17(18)22)24-21(27)20(26)23-9-10-25-11-12-29-19(14-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBHFBIMBIMHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

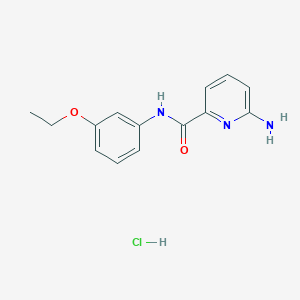
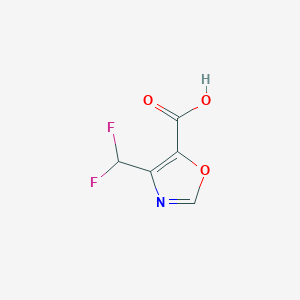
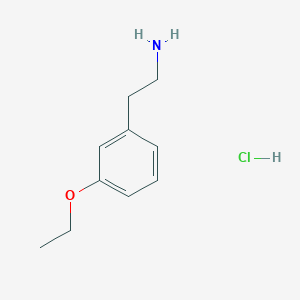

![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)
![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)
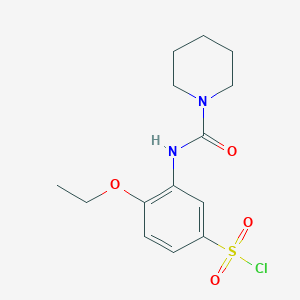

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2997848.png)
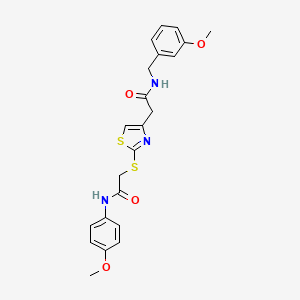
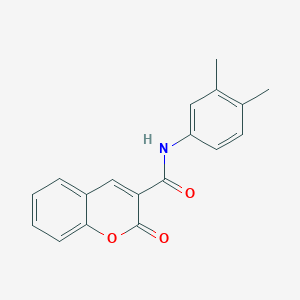

![7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2997853.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)